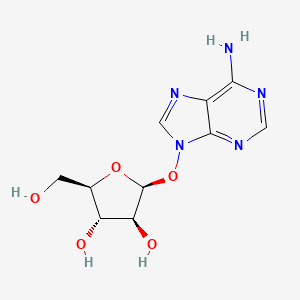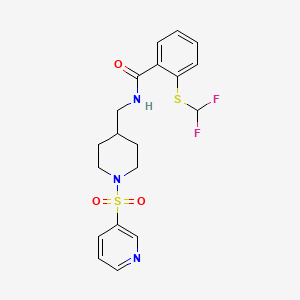![molecular formula C12H16N2O2S B2675244 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2097869-29-7](/img/structure/B2675244.png)
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a urea group (NH2-CO-NH2), a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), and a hydroxycyclohexene group (a six-membered carbon ring with a double bond and a hydroxyl group). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O2S, and its molecular weight is 252.33. The presence of a urea group, a thiophene ring, and a hydroxycyclohexene group would contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the hydroxycyclohexene group could be involved in reactions typical of alkenes and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar urea group and a hydroxyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Applications in Enzyme Inhibition and Biochemical Evaluation
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea and related compounds have been explored for their potential in enzyme inhibition, particularly focusing on acetylcholinesterase, an enzyme relevant in neurological functions. A study by Vidaluc et al. (1995) synthesized a series of flexible ureas, aiming to optimize the spacer length between pharmacophoric units for enhanced inhibitory activities. This research provides insights into the structural requirements for potent enzyme inhibitors, indicating the relevance of such compounds in therapeutic applications, especially in neurological disorders where enzyme regulation is crucial (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Reactions and Reactivity Studies
Further research into the reactivity of cyclohexenone derivatives with urea has been conducted by Wendelin and Kern (1979), who examined the formation of various urea and diazabicyclononanone derivatives. This study contributes to the understanding of the chemical behavior of these compounds under different conditions, highlighting their potential in synthesizing novel organic structures with diverse applications (Wendelin & Kern, 1979).
Contributions to Neuropeptide Y5 Receptor Antagonists
In the context of neuropeptide regulation, Fotsch et al. (2001) investigated urea derivatives for their antagonistic properties against the neuropeptide Y5 (NPY5) receptor, which plays a significant role in appetite regulation and obesity. The study highlighted the importance of specific structural modifications to enhance in vitro potency, suggesting the therapeutic potential of these compounds in addressing metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Exploration in PI3 Kinase Inhibition
The synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors have been explored by Chen et al. (2010), emphasizing the significance of stereochemistry in the biological activity of such compounds. This research sheds light on the intricate relationship between molecular structure and pharmacological efficacy, potentially guiding the development of more effective kinase inhibitors (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Application in Fluorescent Probing and Bioimaging
Wang et al. (2017) developed a novel fluorescent sensor based on urea derivatives for the selective and sensitive detection of Al3+ ions. This sensor's ability to operate in biological environments paves the way for its application in cellular bioimaging, offering a powerful tool for studying metal ion distribution and dynamics in biological systems (Wang, Yang, Wang, Song, Ding, Tang, & Yao, 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(14-10-5-4-8-17-10)13-9-12(16)6-2-1-3-7-12/h2,4-6,8,16H,1,3,7,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOFDBTOXRCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

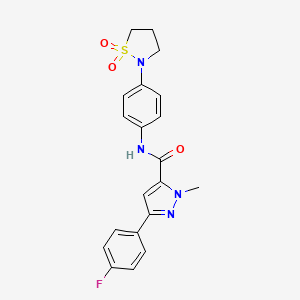
![3-[(3-chloro-4-methylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one](/img/structure/B2675165.png)
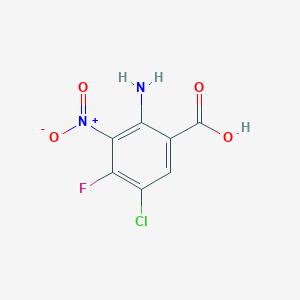
![6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675168.png)
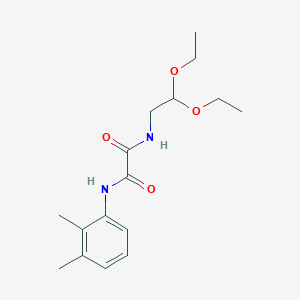
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2675172.png)
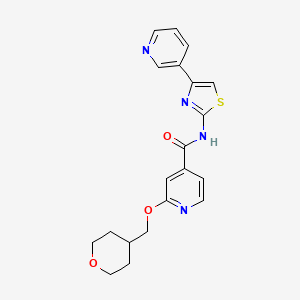
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)

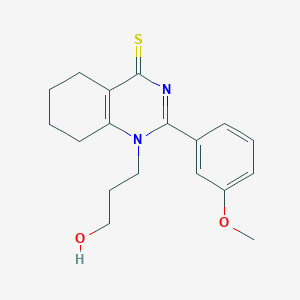
![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)
